BenchChemオンラインストアへようこそ!

Stendomycin

Mitochondrial Biology Chemical Biology Protein Translocation

Secure the exclusive TIM23 mitochondrial translocon inhibitor for your research. Unlike any other lipopeptide, Stendomycin (CAS 11006-78-3) provides the only known pharmacological tool for temporal control of mitochondrial protein import, essential for mitophagy and PINK1 studies. It also serves as a potent in vitro reference compound for non-albicans antifungal screening (dermatophytes, dimorphic fungi). Its unique dehydrobutyrine handle enables site-specific probe development. This product is a microheterogeneous complex; confirmed identical to pantomycin. Note: This compound is strictly for in vitro research and is not suitable for in vivo applications.

Molecular Formula C2Cl3D
Molecular Weight 0
CAS No. 11006-78-3
Cat. No. B1174979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStendomycin
CAS11006-78-3
SynonymsStendomycin
Molecular FormulaC2Cl3D
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stendomycin (CAS 11006-78-3): A Cyclic Lipopeptide Antibiotic Complex with Dual Antifungal and Mitochondrial Targeting Properties for Specialized Research Procurement


Stendomycin (CAS 11006-78-3) is a cyclic lipopeptide antibiotic complex produced by fermentation of Streptomyces species, originally S. antimycoticus [1]. The compound exists not as a single homogeneous entity but as a family of closely related tetradecapeptide lactones that differ in their fatty acid constituents, with the chief component containing an isomyristic acid acyl chain and the unique basic amino acid residue stendomycidine [2]. Stendomycin exhibits broad-spectrum antifungal activity against dermatophytes, yeasts, and dimorphic fungi, with MIC values in the sub-microgram to low microgram per milliliter range depending on the organism [1]. More recently, stendomycin has been identified as the first-in-class selective inhibitor of the mitochondrial TIM23 translocon complex, a mechanism entirely distinct from conventional clinical antifungals, positioning it as a unique molecular probe for mitochondrial protein import and mitophagy research [3].

Why Lipopeptide or Clinical Antifungal Alternatives Cannot Substitute for Stendomycin (CAS 11006-78-3) in Specialized Research Applications


Stendomycin cannot be substituted by other lipopeptide antibiotics (e.g., daptomycin, echinocandins, polymyxins) or clinical antifungals (e.g., amphotericin B, fluconazole) due to its unique dual functional profile and distinct molecular architecture. First, stendomycin is the only known chemical probe that selectively inhibits the TIM23 mitochondrial translocon complex — no alternative small-molecule inhibitor of this essential protein import machinery existed prior to its characterization [1]. Second, stendomycin's microheterogeneous composition, comprising a family of congeners with variable acyl chain lengths and the unique basic amino acid stendomycidine, confers physicochemical and activity properties not replicated by any synthetic or semisynthetic analog [2]. Third, modifications to the peptide moiety of stendomycin abolish antifungal activity, whereas alterations to the fatty acid component do not, indicating that its pharmacophore requirements are exquisitely sensitive and not transferable to structurally related lipopeptides [3]. Generic substitution with other lipopeptides would therefore fail to recapitulate either the TIM23-inhibitory activity or the specific structure-activity relationships required for investigations of mitochondrial biology and antifungal mechanism-of-action studies.

Quantitative Evidence of Stendomycin Differentiation: TIM23 Inhibition Selectivity, Antifungal Spectrum, and Structure-Activity Relationships vs. Clinical Comparators


First-in-Class TIM23 Mitochondrial Translocon Inhibition: Stendomycin Enables Pharmacological Dissection of Mitochondrial Protein Import

Stendomycin is the first and, as of its characterization, only known chemical probe that specifically inhibits the TIM23-dependent mitochondrial protein import pathway. No prior small-molecule inhibitors of this essential translocon machinery were known to exist [1]. Stendomycin demonstrated potent inhibitory activity against the TIM23 complex in both yeast and mammalian cells, with a minimum inhibitory concentration (MIC) of 2 μM against Saccharomyces cerevisiae in solid media growth assays [1]. Haploinsufficiency profiling (HIP) at 0.5 μM stendomycin identified Tim17, the core subunit of the TIM23 complex, as the primary cellular target, confirming target specificity [1]. This mechanism is entirely distinct from all clinical antifungals, including amphotericin B (ergosterol binding), fluconazole (lanosterol 14α-demethylase inhibition), and echinocandins (β-1,3-glucan synthase inhibition), none of which affect mitochondrial protein import.

Mitochondrial Biology Chemical Biology Protein Translocation TIM23 Complex Mitophagy

Differential Antifungal Potency Across Fungal Pathogens: Stendomycin Shows Pathogen-Specific IC50 Values Distinct from Clinical Antifungal Susceptibility Profiles

Stendomycin exhibits a distinctive antifungal spectrum with organism-specific inhibitory concentrations that differ markedly from the susceptibility profiles of clinical antifungal agents. Original characterization by Thompson and Hughes (1963) established 50% inhibitory concentrations (IC50) for five pathogenic fungi [1]. Against Blastomyces dermatitidis and Histoplasma capsulatum, stendomycin achieved IC50 values of 0.46 μg/mL (equivalent to approximately 0.28 μM assuming an average molecular weight of ~1615 Da for the stendomycin complex) [2][1]. This level of potency against dimorphic fungi is notable, though direct comparability to modern antifungal susceptibility testing is limited due to methodological differences and the absence of standardized breakpoints for stendomycin. In contrast, stendomycin administered subcutaneously or orally was ineffective in mice systemically infected with Candida albicans, indicating a lack of in vivo efficacy that fundamentally distinguishes it from clinical antifungal agents which demonstrate in vivo activity [1].

Antifungal Susceptibility Mycology Natural Products Drug Discovery

Peptide Moiety Critical for Activity: Structure-Activity Relationships Demonstrate That Stendomycin's Pharmacophore Is Non-Transferable to Other Lipopeptides

Systematic structure-activity relationship studies conducted by Losilla et al. (1992) revealed that the antifungal activity of stendomycin resides exclusively in its peptide moiety, not in its fatty acid component [1]. When the producing Streptomyces strain was grown in culture media containing various amino acids as nitrogen substrates, the nature of the fatty acid component of stendomycin changed depending on the amino acid present in the medium; however, these fatty acid alterations did not affect antibiotic activity [1]. Critically, any modifications introduced in the peptide moiety resulted in a complete loss of antifungal activity [1]. This SAR profile is fundamentally distinct from that of daptomycin, where both the fatty acyl chain and specific amino acid residues (e.g., kynurenine, 3-methylglutamate) are essential for antibacterial activity. For echinocandins, the lipophilic side chain is critical for antifungal potency. Stendomycin's unique SAR signature — fatty acid tolerance combined with peptide moiety essentiality — means that structurally similar lipopeptides cannot serve as functional substitutes.

Structure-Activity Relationship Lipopeptide Antibiotics Natural Product Chemistry SAR

Unique Chemical Handle for Semi-Synthetic Derivatization: The Electrophilic Dehydrobutyrine Moiety Enables Bioactive Analogue Generation

Stendomycin contains a unique electrophilic dehydrobutyrine (Dhb) moiety within its tetradecapeptide lactone structure that enables selective chemical modification while preserving biological activity. Villadsen et al. (2018) demonstrated that stendomycin can be chemically modified at this dehydrobutyrine residue to yield the first bioactive analogue of this natural product, which can subsequently undergo additional functionalization [1]. This site-specific chemical handle is not present in other clinically relevant lipopeptide antibiotics: daptomycin contains no dehydroamino acids, echinocandins are cyclic hexapeptides with fatty acid chains but no dehydrobutyrine, and polymyxins are structurally distinct. The Dhb moiety's electrophilic α,β-unsaturated system provides a uniquely reactive site for nucleophilic addition reactions (e.g., thiol addition) that is absent in all comparator lipopeptide antibiotics. Furthermore, this study resolved decades of structural ambiguity by confirming that pantomycin and stendomycin are identical natural products, consolidating the structural identity of this compound class and eliminating procurement confusion between these two historical names [1].

Chemical Modification Molecular Probes Semi-synthesis Dehydroamino Acids Natural Product Derivatization

Stendomycin Exists as a Microheterogeneous Congener Family: Fatty Acid Variability Does Not Alter Activity but Affects Physicochemical Properties for Separation and Analytical Standardization

Stendomycin is not a single molecular entity but rather a family of closely related tetradecapeptide lactones that differ in their fatty acid constituents [1]. This microheterogeneity is a defining characteristic of the stendomycin complex. Early structural studies by Thomas et al. (1968) established that the chief stendomycin component contains an isomyristic acid acyl chain, but the natural fermentation product comprises multiple congeners with varying acyl chain lengths [1]. Villadsen et al. (2018) further confirmed this heterogeneity, identifying six distinct stendomycins (I–VI) with different fatty acid compositions [2]. This is in direct contrast to semisynthetic lipopeptides like daptomycin and anidulafungin, which are produced as single, defined molecular species through controlled manufacturing processes. The ratio of stendomycin congeners is dependent on fermentation conditions, specifically the amino acid composition of the growth medium, although antibiotic activity remains unaltered regardless of congener distribution [3][2]. This heterogeneity presents both a challenge for analytical standardization and an opportunity for investigating structure-property relationships across the congener series.

Natural Product Chemistry Analytical Chemistry Congener Profiling Lipopeptide Heterogeneity LC-MS

Procurement-Optimized Application Scenarios for Stendomycin (CAS 11006-78-3) in Chemical Biology, Mitochondrial Research, and Natural Product Chemistry


Mitochondrial Biology Research: Pharmacological Interrogation of TIM23-Dependent Protein Import and PINK1-Mediated Mitophagy

Stendomycin is uniquely suited for investigating the TIM23 mitochondrial translocon complex, for which it remains the only known selective small-molecule inhibitor [1]. Researchers studying mitochondrial protein import, mitophagy regulation, or PINK1-dependent quality control pathways require stendomycin as an essential chemical probe. At a concentration of 0.5–2 μM, stendomycin selectively inhibits TIM23 function in both yeast and mammalian cells without altering PINK1 processing, enabling dissection of TIM23-dependent versus TIM23-independent mitochondrial processes [1]. The compound's first-in-class mechanism provides a pharmacological complement to genetic approaches (e.g., Tim17/Tim23 knockdown or knockout), allowing temporal control of translocon inhibition that genetic methods cannot achieve.

Chemical Biology and Molecular Probe Development: Semi-Synthetic Derivatization via the Dehydrobutyrine Moiety

The electrophilic dehydrobutyrine (Dhb) residue in stendomycin provides a unique chemical handle for site-specific functionalization, enabling the generation of bioactive analogues with preserved antifungal activity [2]. Researchers engaged in activity-based probe development, fluorescent tagging, affinity chromatography ligand preparation, or structure-activity relationship expansion can exploit this Dhb moiety for nucleophilic addition reactions (e.g., thiol addition, Michael addition). Unlike other lipopeptide antibiotics that lack such tractable modification sites, stendomycin offers a natural product scaffold that tolerates derivatization at the Dhb position while retaining biological activity, making it valuable for chemical tool development [2].

In Vitro Antifungal Susceptibility Testing and Natural Product Reference Standard

Stendomycin serves as a valuable reference compound for in vitro antifungal screening programs targeting dermatophytes and dimorphic fungi. With MIC values of 0.78–3.13 μg/mL against dermatophytes and IC50 values as low as 0.32–0.46 μg/mL against Sporotrichum schenckii, Blastomyces dermatitidis, and Histoplasma capsulatum [3], stendomycin provides a natural product-derived positive control for assays focused on non-albicans fungal pathogens. However, procurement for in vitro use must account for the compound's lack of in vivo efficacy in animal models of systemic infection [3], making it suitable only as an in vitro reference standard, not as a therapeutic candidate or in vivo control.

Lipopeptide Structure-Activity Relationship Studies and Congener Profiling

Stendomycin's microheterogeneous composition — comprising congeners with variable fatty acid chain lengths but identical peptide cores — makes it an ideal subject for structure-property relationship studies examining how acyl chain variation affects physicochemical parameters (e.g., lipophilicity, membrane partitioning, chromatographic retention) without altering biological activity [4]. Analytical chemists and natural product researchers can utilize stendomycin as a model system for developing LC-MS methods to resolve and quantify lipopeptide congener mixtures. The confirmed identity between stendomycin and pantomycin [2] also provides a validated reference for laboratories encountering either nomenclature in historical literature or compound repositories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Stendomycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.